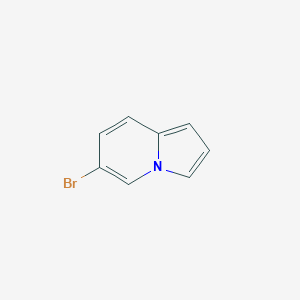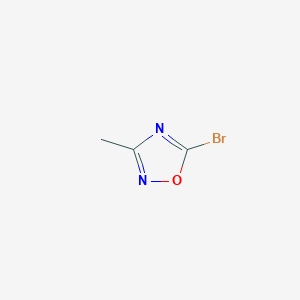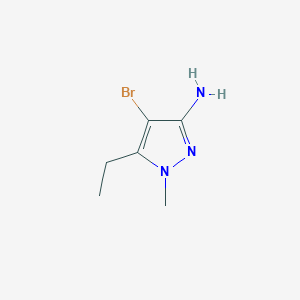
(3-Bromophenyl)diphenylphosphine oxide
Descripción general
Descripción
“(3-Bromophenyl)diphenylphosphine Oxide” is a useful intermediate in the making of phosphorescent organic light-emitting diodes . It is available in a solid state and appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of “(3-Bromophenyl)diphenylphosphine Oxide” involves a two-stage process. In the first stage, it reacts with isopropylmagnesium chloride in tetrahydrofuran and diethyl ether at 20℃ for 2 hours. In the second stage, it reacts with 2-Bromo-5-methylpyridine with 1,3-bis[(diphenylphosphino)propane]dichloronickel(II) in tetrahydrofuran and diethyl ether for 48 hours under reflux .Molecular Structure Analysis
The molecular formula of “(3-Bromophenyl)diphenylphosphine Oxide” is C18H14BrOP . The molecular weight is 357.19 .Physical And Chemical Properties Analysis
“(3-Bromophenyl)diphenylphosphine Oxide” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
(3-Bromophenyl)diphenylphosphine oxide has applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis process of this compound plays a crucial role in enhancing the operational stability of OLEDs, leading to potentially high power efficiency. The detailed synthesis process involves a series of reactions, including the treatment with chlorodiphenylphosphine and column chromatography, indicating its complex chemical nature and importance in the field of advanced electronic materials (Tan, Zou, Gao, Liu, Chen, Zhu, Peng, & Cao, 2016).
Polymer Synthesis
A novel precursor for the synthesis of perfluorocyclobutyl aromatic ether polymers, incorporating (3-bromophenyl)diphenylphosphine oxide, has been developed. This precursor is synthesized through a series of chemical reactions, including diazotization and bromination, indicating its utility in creating high-performance polymers (Huang Yan-gen, 2013).
Metallation and Functionalization
Bromo-F-methyl diphenylphosphine oxide is utilized for metallation with zinc, providing a stable organozinc derivative. This organozinc compound is a valuable synthetic intermediate for introducing the F-methylene diphenylphosphine oxide group into various organic compounds, demonstrating its significance in metallation and functionalization processes (Munekata & Burton, 1982).
Green Chemistry
In the context of green chemistry, (3-bromophenyl)diphenylphosphine oxide is used in the P–C coupling reactions with bromoarenes. These reactions, aided by a P-ligand-free Pd(OAc)2 catalyst, represent a greener approach to the Hirao reaction, which is significant for its application in synthesizing a variety of phosphorus-containing organic compounds (Keglevich, Jablonkai, & Balázs, 2014).
Photoredox-Catalyzed Phosphonylation
A metal-free visible-light-induced phosphonylation process uses (3-bromophenyl)diphenylphosphine oxide, highlighting its role in synthesizing diphenyl(2-phenyl-2H-indazol-3-yl)phosphine oxide under ambient conditions. This approach demonstrates the compound's utility in photochemical reactions and organophotoredox catalysis (Singsardar, Dey, Sarkar, & Hajra, 2018).
Synthesis of Polyimides
(3-Bromophenyl)diphenylphosphine oxide is used in synthesizing novel polyimides containing fluorine and phosphine oxide moieties. These polyimides exhibit high thermal stability and good adhesive properties, indicating the compound's significance in high-performance materials synthesis (Jeong, Kim, & Yoon, 2001).
Safety and Hazards
“(3-Bromophenyl)diphenylphosphine Oxide” can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, medical advice should be sought .
Mecanismo De Acción
Target of Action
(3-Bromophenyl)diphenylphosphine oxide is a type of tertiary phosphine . Tertiary phosphines are known to be used as ligands in transition metal catalysis and organocatalysis . Therefore, the primary targets of (3-Bromophenyl)diphenylphosphine oxide could be transition metals in various catalytic processes.
Mode of Action
Phosphine oxides, in general, are known to participate in various chemical reactions . They can undergo substitution or addition reactions with alkyl halides or aryl halides in the presence of a palladium catalyst to provide phosphine oxides in good to excellent yields .
Biochemical Pathways
It is known that phosphine oxides are used as intermediates in the synthesis of various compounds . Therefore, it can be inferred that (3-Bromophenyl)diphenylphosphine oxide may affect the biochemical pathways related to these syntheses.
Result of Action
(3-Bromophenyl)diphenylphosphine oxide is known to be a useful intermediate in the making of phosphorescent organic light-emitting diodes . Therefore, the molecular and cellular effects of this compound’s action could be related to the properties of these diodes.
Action Environment
It is known that the properties of phosphine oxides can be fine-tuned by adjusting the electronic and steric properties of substituents on the central phosphorus atom . Therefore, it can be inferred that environmental factors that affect these properties could potentially influence the action of (3-Bromophenyl)diphenylphosphine oxide.
Propiedades
IUPAC Name |
1-bromo-3-diphenylphosphorylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrOP/c19-15-8-7-13-18(14-15)21(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZLAPUQZCXKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)diphenylphosphine oxide | |
CAS RN |
10212-04-1 | |
| Record name | (3-Bromophenyl)diphenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)




![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)
![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)
